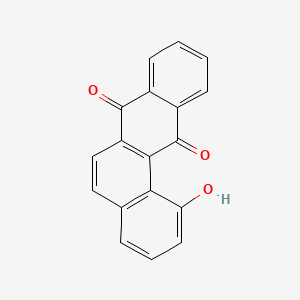
7-Pentylidenetridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Pentylidenetridecane is an organic compound with the molecular formula C18H38 It is a hydrocarbon, specifically an alkane, characterized by a long carbon chain with a pentylidene group attached to the seventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentylidenetridecane can be achieved through several methods, including:
Alkylation Reactions: One common method involves the alkylation of tridecane with pentylidene halides under the presence of a strong base such as sodium hydride.
Grignard Reactions: Another approach is the reaction of a Grignard reagent derived from pentylidene bromide with a tridecane derivative.
Industrial Production Methods: Industrial production of this compound typically involves:
Catalytic Processes: Utilizing catalysts such as zeolites or metal oxides to facilitate the alkylation reactions.
High-Pressure Reactions: Conducting the reactions under high pressure to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Pentylidenetridecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler alkanes using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound chloride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Halogenating Agents: Chlorine, bromine.
Major Products:
Oxidation Products: Ketones, alcohols.
Reduction Products: Simpler alkanes.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
7-Pentylidenetridecane has several applications in scientific research, including:
Chemistry: Used as a model compound in studying hydrocarbon reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex organic compounds.
Mechanism of Action
The mechanism of action of 7-Pentylidenetridecane involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, potentially altering their activity.
Pathways Involved: The compound may influence lipid metabolism and membrane fluidity due to its hydrophobic nature.
Comparison with Similar Compounds
Tridecane: A simpler alkane with a similar carbon chain length but without the pentylidene group.
Pentadecane: Another alkane with a longer carbon chain, used for comparison in studies of chain length effects.
Heptadecane: A longer-chain alkane, providing insights into the impact of chain length on chemical properties.
Uniqueness: 7-Pentylidenetridecane is unique due to its specific structural feature of a pentylidene group attached to the seventh carbon atom, which imparts distinct chemical and physical properties compared to other alkanes.
Properties
CAS No. |
56671-74-0 |
|---|---|
Molecular Formula |
C18H36 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
7-pentylidenetridecane |
InChI |
InChI=1S/C18H36/c1-4-7-10-13-16-18(15-12-9-6-3)17-14-11-8-5-2/h15H,4-14,16-17H2,1-3H3 |
InChI Key |
ZOAQPZPVKINTDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide](/img/structure/B14622328.png)

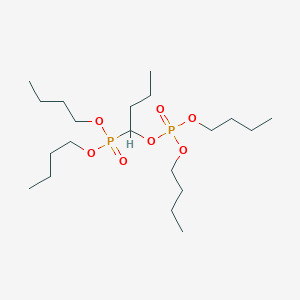
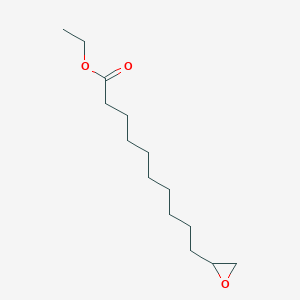
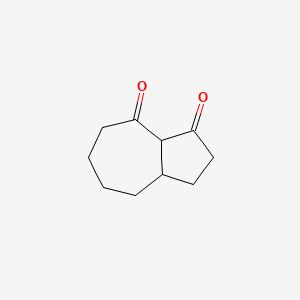
![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
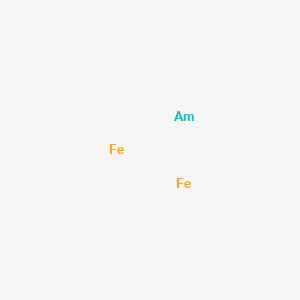
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
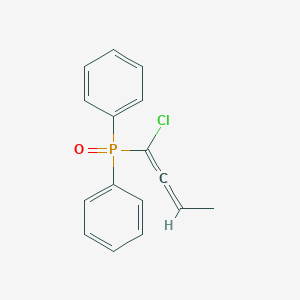
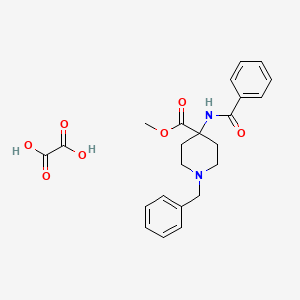
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
